Dimethyl Octadecylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization
Dimethyl Octadecylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl octadecylphosphonate is an organophosphorus compound with a long alkyl chain, making it a subject of interest in various fields, including surfactant chemistry, materials science, and as a potential intermediate in the synthesis of bioactive molecules. Its amphiphilic nature, combining a polar phosphonate (B1237965) headgroup with a nonpolar octadecyl tail, imparts unique physical and chemical properties. This technical guide provides a detailed overview of the synthesis and characterization of Dimethyl octadecylphosphonate, offering in-depth experimental protocols and data analysis for researchers in the field.
Synthesis of Dimethyl Octadecylphosphonate
The most common and efficient method for the synthesis of Dimethyl octadecylphosphonate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, on an alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.
Reaction Scheme
Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of Dimethyl octadecylphosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol outlines a typical procedure for the synthesis of Dimethyl octadecylphosphonate.
Materials:
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1-Bromooctadecane (1.0 eq)
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Trimethyl phosphite (1.2 - 1.5 eq)
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Toluene (optional, as solvent)
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Anhydrous sodium sulfate
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Ethyl acetate
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Silica (B1680970) gel for column chromatography
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glass column for chromatography
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctadecane and trimethyl phosphite. The reaction can be run neat or with a high-boiling solvent like toluene.
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Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl bromide evolution. The reaction time typically ranges from 4 to 24 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the excess trimethyl phosphite and the methyl bromide byproduct can be removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure Dimethyl octadecylphosphonate.
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Characterization: The purified product should be a colorless to pale yellow oil. Its identity and purity are confirmed by spectroscopic methods as detailed in the following section.
Characterization of Dimethyl Octadecylphosphonate
Thorough characterization is essential to confirm the structure and purity of the synthesized Dimethyl octadecylphosphonate. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₄₃O₃P |
| Molecular Weight | 362.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| IUPAC Name | 1-(dimethoxyphosphoryl)octadecane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Dimethyl octadecylphosphonate.
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | Doublet | 6H | -P(O)(OCH₃ )₂ |
| ~ 1.70 | Multiplet | 2H | -CH₂ -P(O)- |
| ~ 1.25 | Broad Singlet | 30H | -(CH₂ )₁₅- |
| 0.88 | Triplet | 3H | CH₃ - |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The methoxy (B1213986) protons appear as a doublet due to coupling with the phosphorus nucleus (JHP ≈ 11 Hz).
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons directly bonded to or near the phosphorus atom will exhibit coupling.
| Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | Assignment |
| ~ 52.0 | Doublet | -P(O)(OC H₃)₂ |
| ~ 32.0 - 22.0 | - | -(C H₂)₁₆- |
| ~ 30.0 | Doublet | -C H₂-P(O)- |
| 14.1 | Singlet | C H₃- |
Note: The carbon of the methoxy group and the carbon alpha to the phosphorus will show a characteristic doublet splitting due to one-bond and two-bond coupling to the phosphorus nucleus, respectively.
³¹P NMR is a highly specific technique for phosphorus-containing compounds and typically shows a single peak for Dimethyl octadecylphosphonate in a proton-decoupled spectrum.
| Chemical Shift (δ, ppm) |
| ~ +30 to +34 |
Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Dimethyl octadecylphosphonate, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
| m/z | Interpretation |
| 362 | [M]⁺ (Molecular ion) |
| 347 | [M - CH₃]⁺ |
| 251 | [M - C₈H₁₇]⁺ (cleavage of the alkyl chain) |
| 125 | [P(O)(OCH₃)₂CH₂]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
Note: The fragmentation pattern can be complex and may vary depending on the ionization method and energy.
Experimental Workflows and Signaling Pathways
Synthesis Workflow
